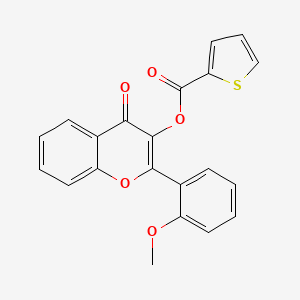![molecular formula C18H42N4 B3126171 N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine CAS No. 331465-73-7](/img/structure/B3126171.png)
N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine
説明
N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine is a chemical compound with the molecular formula C16H28N2O5 . It belongs to the class of organic compounds known as phenylalanine derivatives. The compound consists of two amino groups, an ethanediamine backbone, and two 2-methylpropyl (isobutyl) substituents. The structure is complex, and it likely has specific applications or functions in various contexts .
Molecular Structure Analysis
The molecular formula indicates that it contains 16 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The presence of two isobutyl groups suggests branching in the structure. To visualize the compound, refer to its 2D or 3D representations .
科学的研究の応用
N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine has a wide range of applications in scientific research. It is used in the synthesis of other compounds, as well as in the production of medicines and other products. It is also used in laboratory experiments to study the effects of certain compounds on biological systems. For example, this compound has been used to study the effects of certain compounds on the activity of certain enzymes, as well as to study the effects of certain compounds on cell growth and differentiation.
作用機序
Target of Action
TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as N1-Isobutyl-N2,N2-bis(2-(isobutylamino)ethyl)ethane-1,2-diamine or N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine, is a compound that primarily targets primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
Mode of Action
The compound interacts with its targets through hydrogen-bonding interactions . The presence of an aminated buffer, such as Tris, produces a severe decrease in the number of enzyme-support bonds when the enzymes are immobilized on glyoxyl supports . This effect grows with the buffer concentration, and it is translated into a decrease in immobilized enzyme stability .
Biochemical Pathways
TRIS(ISOBUTYLAMINOETHYL)AMINE is widely used as a buffer in biochemical reactions . It can be used to buffer anywhere within the pH range of 7 to 9 by utilizing a combination of the free base and its salts . It has been used to stabilize enzymes in aqueous solution and also to enhance their effects .
Pharmacokinetics
The compound is readily water-soluble (up to 80 g/100 mL water) and possesses alcohol and glycol solubility as well . Its alkalinity is mild enough to show compatibility and utility with enzyme systems . .
Result of Action
The compound’s action results in the stabilization of enzymes in aqueous solution and enhancement of their effects . The presence of an aminated buffer, such as tris, can decrease the stability of immobilized enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRIS(ISOBUTYLAMINOETHYL)AMINE. For instance, the compound’s temperature coefficient more closely approximates that of whole blood and plasma than do those of phosphate and other buffers . Moreover, it has negligible metal binding with calcium, magnesium, and manganese cations . It also has insignificant light absorption between 240 and 700 nanometers
実験室実験の利点と制限
The use of N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it an ideal compound for use in experiments. Second, it is relatively stable, making it an ideal compound for use in experiments. Third, it
特性
IUPAC Name |
N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJOLSKIZRDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)
![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

